molecular formula C23H19NOS B3033766 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one CAS No. 117535-80-5

6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one

Cat. No.: B3033766
CAS No.: 117535-80-5
M. Wt: 357.5 g/mol
InChI Key: OKSCEFUCRIJEAF-UHFFFAOYSA-N
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Description

6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one typically involves the reaction of aniline with 2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but they often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions can include a variety of oxidized, reduced, or substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may have potential as a bioactive compound, with studies exploring its effects on different biological systems.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown promise.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one include other thiopyran derivatives and sulfur-containing heterocycles. These compounds can have similar chemical properties and reactivity but may differ in their specific applications and biological effects .

Uniqueness

What sets this compound apart is its unique combination of aniline and thiopyran structures, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

6-anilino-2,5-diphenyl-2,3-dihydrothiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NOS/c25-20-16-21(17-10-4-1-5-11-17)26-23(24-19-14-8-3-9-15-19)22(20)18-12-6-2-7-13-18/h1-15,21,24H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSCEFUCRIJEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one
Reactant of Route 2
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one
Reactant of Route 3
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one
Reactant of Route 4
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one
Reactant of Route 5
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one
Reactant of Route 6
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one

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